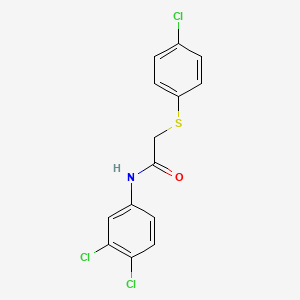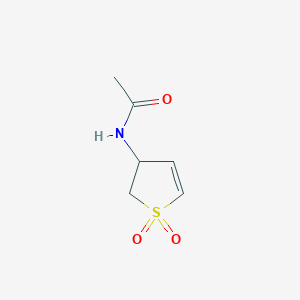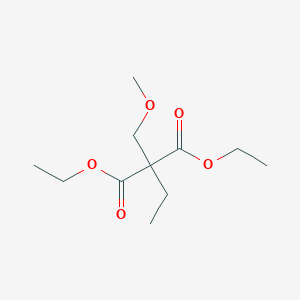
Diethyl ethyl(methoxymethyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl ethyl(methoxymethyl)propanedioate is an organic compound that belongs to the class of esters. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl and methoxymethyl groups. This compound is known for its versatility in organic synthesis and is used as a building block in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl ethyl(methoxymethyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Methoxymethylation: The alkylated product is further reacted with methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor at controlled rates, and the product is continuously removed to maintain optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl ethyl(methoxymethyl)propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Heating the compound with aqueous hydrochloric acid results in the loss of carbon dioxide, forming a substituted monocarboxylic acid.
Alkylation: The compound can undergo further alkylation reactions to introduce additional alkyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Decarboxylation: Heating with aqueous HCl.
Alkylation: Alkyl halides (e.g., ethyl bromide) and strong bases (e.g., sodium ethoxide).
Major Products Formed
Hydrolysis: Carboxylic acids.
Decarboxylation: Substituted monocarboxylic acids.
Alkylation: Dialkylated malonic esters.
Wissenschaftliche Forschungsanwendungen
Diethyl ethyl(methoxymethyl)propanedioate is widely used in scientific research due to its versatility:
Wirkmechanismus
The mechanism of action of diethyl ethyl(methoxymethyl)propanedioate involves its conversion to reactive intermediates, such as enolate ions, which can undergo various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in pharmaceutical synthesis, the compound may act as a precursor to active drug molecules that interact with biological targets such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Diethyl ethyl(methoxymethyl)propanedioate can be compared with other malonic acid derivatives:
Diethyl malonate: Lacks the methoxymethyl group and is commonly used in malonic ester synthesis.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Disodium malonate: The sodium salt of malonic acid, used in different types of reactions.
Uniqueness
The presence of the methoxymethyl group in this compound provides unique reactivity and selectivity in organic synthesis, making it a valuable compound for the preparation of complex molecules .
Eigenschaften
CAS-Nummer |
38348-55-9 |
|---|---|
Molekularformel |
C11H20O5 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
diethyl 2-ethyl-2-(methoxymethyl)propanedioate |
InChI |
InChI=1S/C11H20O5/c1-5-11(8-14-4,9(12)15-6-2)10(13)16-7-3/h5-8H2,1-4H3 |
InChI-Schlüssel |
BISQXVSECVJNHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC)(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






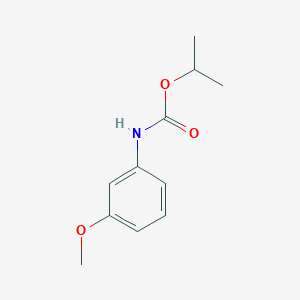

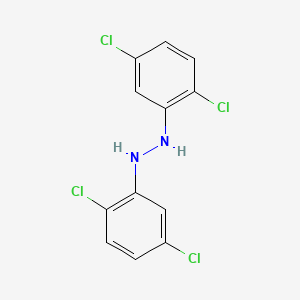



![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)
